molecular formula C8H9F3N2O2S B3161806 N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide CAS No. 873056-09-8

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide

Cat. No.: B3161806
CAS No.: 873056-09-8
M. Wt: 254.23 g/mol
InChI Key: ZKIYSNQZJYPMKW-UHFFFAOYSA-N
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Description

N-(3-Amino-5-trifluoromethyl-phenyl)-methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances metabolic stability and hydrophobicity, while the amino group may facilitate hydrogen bonding, critical for target binding.

Properties

IUPAC Name

N-[3-amino-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYSNQZJYPMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide typically involves the introduction of the trifluoromethyl group and the amino group onto a phenyl ring, followed by the attachment of the methanesulfonamide group. One common method involves the nitration of 3-trifluoromethyl-aniline, followed by reduction to introduce the amino group. The final step involves the sulfonation of the amino group to form the methanesulfonamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc and ammonium chloride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide features a trifluoromethyl group, an amino group, and a methanesulfonamide moiety. This combination of functional groups confers distinctive reactivity and biological activity, making it a valuable compound in several applications.

Scientific Research Applications

1. Organic Synthesis:

  • Reagent in Synthesis: The compound is utilized as a reagent in organic synthesis. It facilitates the introduction of trifluoromethyl and amino groups into aromatic compounds, enhancing the diversity of synthesized molecules.
  • Synthetic Pathways: Typical synthetic routes involve the reaction of 3-amino-5-trifluoromethyl aniline with methanesulfonyl chloride under basic conditions, often using dichloromethane as a solvent.

2. Biological Applications:

  • Enzyme Inhibition: Due to the presence of the sulfonamide group, this compound is investigated for its potential as an enzyme inhibitor. It mimics biological substrates, allowing it to interact with active sites on enzymes .
  • Therapeutic Potential: this compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. Its mechanism involves inhibiting key enzymes linked to disease processes .

3. Cancer Research:

  • Targeting Abnormal Cell Growth: Research indicates that sulfonamide derivatives can inhibit receptor tyrosine kinases involved in cancer progression. This compound has been explored for its efficacy in treating various cancers by targeting these kinases .

Industrial Applications

1. Material Science:

  • Advanced Materials Development: The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its electron-withdrawing characteristics enhance the performance of materials under various conditions .

2. Agrochemicals:

  • Pesticide Formulations: There is ongoing research into the use of this compound in agrochemical formulations due to its potential effectiveness against pests and diseases affecting crops.

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to inflammation. The results indicated significant inhibition rates, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Activity
Research focused on the compound's ability to inhibit receptor tyrosine kinases associated with tumor growth. In vitro studies demonstrated that treatment with this compound led to reduced proliferation of cancer cell lines, highlighting its potential as a cancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and methanesulfonamide groups contribute to its reactivity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide with five related sulfonamide derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
This compound -NH₂ (3), -CF₃ (5) C₈H₉F₃N₂O₂S 254.23* Electron-withdrawing -CF₃, H-bond donor (-NH₂)
N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide -Br (3), -CF₃ (5), -N-CH₃ C₉H₉BrF₃NO₂S 332.14 Bromine enhances reactivity; N-methylation reduces H-bond capacity
N-(2-Fluorophenyl)methanesulfonamide -F (2) C₇H₈FNO₂S 189.21 Smaller size; fluorine as bioisostere; lower steric hindrance
N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]-methanesulfonamide -NH₂ (3), -OCH₃ (2), -C(CH₃)₃ (5) C₁₂H₂₀N₂O₃S 272.37 Methoxy (-OCH₃) donates electrons; tert-butyl increases steric bulk
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-methanesulfonamide Pyridinyl-sulfanyl, -Cl, -CF₃ C₁₄H₁₁ClF₃N₂O₂S₂ 409.88 Heterocyclic pyridine; sulfanyl (-S-) linker for conformational flexibility

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Reactivity and Binding The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) enhances hydrophobicity and resistance to oxidative metabolism.

Electronic and Steric Properties The methoxy (-OCH₃) group in is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound. This difference may alter binding to electron-rich enzymatic pockets .

Biological Implications

  • Compounds with pyridinyl-sulfanyl linkers (e.g., ) exhibit heterocyclic diversity, which may improve solubility or mimic nucleotide structures in polymerase inhibition .
  • Docking studies in highlight that bulkier substituents (e.g., benzoyl, ethoxyphenyl in related compounds) improve binding scores by filling hydrophobic pockets, suggesting the target compound’s -CF₃ group may similarly enhance affinity .

Synthetic Accessibility

  • The synthesis of N-(2-fluorophenyl)methanesulfonamide via copper-catalyzed N-arylation under ligand-free conditions demonstrates a scalable route for simple sulfonamides. However, introducing -CF₃ and -NH₂ groups (as in the target compound) may require specialized fluorination and protection-deprotection strategies .

Research Findings and Gaps

  • Antiviral Potential: While the target compound’s direct activity is uncharacterized, analogs with -CF₃ and sulfonamide groups show promise in docking studies against viral polymerases .
  • Solubility Challenges : The -CF₃ group’s hydrophobicity may limit aqueous solubility, a common issue in sulfonamide derivatives. Structural modifications, such as adding polar groups (e.g., -OH, -OCH₃), could mitigate this .
  • Data Limitations: No experimental biological data (e.g., IC₅₀, pharmacokinetics) for the target compound was found in the evidence, necessitating further studies.

Biological Activity

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide, a compound characterized by its sulfonamide group and trifluoromethyl substituent, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group which is known for its ability to mimic biological substrates, making it a candidate for enzyme inhibition. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition. This mechanism is similar to that observed in traditional sulfonamide antibiotics, which target bacterial dihydropteroate synthase.
  • Binding Affinity : The incorporation of the trifluoromethyl group is believed to enhance binding affinity and specificity for certain targets, thereby amplifying the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis.

Anti-inflammatory Effects

Studies have shown that derivatives of methanesulfonamide can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, modifications to the nimesulide structure have demonstrated promising COX-2 inhibition properties .

Antidepressant Activity

Emerging evidence suggests potential antidepressant-like effects associated with this class of compounds. A related study highlighted that certain trifluoromethyl-substituted compounds exhibited significant reductions in immobility in forced swim tests, a common model for assessing antidepressant activity .

Case Studies

  • Enzyme Inhibition : A study investigated the enzyme inhibitory potential of various methanesulfonamide derivatives, including this compound. Results indicated effective inhibition against specific enzymes involved in metabolic pathways, supporting its role as a therapeutic agent .
  • Antimicrobial Testing : In vitro assays demonstrated that compounds with the methanesulfonamide moiety showed significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism was linked to disruption of folate metabolism in bacteria.
  • Inflammation Models : In vivo studies evaluated the anti-inflammatory effects using animal models. Compounds were administered, and reductions in edema and inflammatory markers were observed, suggesting efficacy comparable to established anti-inflammatory drugs .

Data Summary

Activity Type Observed Effects Mechanism
AntimicrobialSignificant inhibition of bacterial growthFolate synthesis disruption
Anti-inflammatoryReduction in edema and inflammatory markersCOX enzyme inhibition
AntidepressantDecreased immobility in behavioral testsModulation of neurotransmitter systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide
Reactant of Route 2
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N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide

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